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molecular formula C12H17NO2 B8614051 4-[amino(phenyl)methyl]oxan-4-ol

4-[amino(phenyl)methyl]oxan-4-ol

Cat. No. B8614051
M. Wt: 207.27 g/mol
InChI Key: HTBWYNUHIPFGDA-UHFFFAOYSA-N
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Patent
US08957068B2

Procedure details

To dihydro-2H-pyran-4(3H)-one (1001 mg, 10 mmol) and triethylamine (0.279 mL, 2.00 mmol) was slowly added TMS-CN (1190 mg, 12.00 mmol) [Caution: exothermic reaction]. After stirring for 1 hour, the mixture was concentrated under reduced pressure. The residue, dissolved in diethyl ether (10 mL), was added dropwise to phenylmagnesium bromide (3M solution in diethyl ether, 4.33 mL, 13.00 mmol). Additional ˜5 mL of diethyl ether was added and the suspension was stirred for ˜4 hour. To the reaction mixture was added very slowly MeOH (3.0 mL), followed by the careful and slow additions of NaBH4 (454 mg, 12.00 mmol) and MeOH (12 mL) in portions (gas development observed). The reaction mixture was stirred overnight and water (˜6 mL) was added carefully, followed by 10% aqueous HCl solution (˜20 mL). The mixture was vigrously stirred for 4 hour and diethyl ether was added. The separated organic layer was extracted with 10% aqueous HCl solution (1× ˜20 mL). The combined aqueous layers were washed with diethylether (2×). The acidic layers were made basic by the addition of 6N aqueous NaOH solution. The milky white mixture was extracted with DCM (1×), ethyl acetate/THF (1:1; 1×) and ethyl acetate (2×). The organic layers (DCM and ethyl acetate solutions independently) were washed with saturated aqueous NaHCO3 solution, dried over Na2SO4, filtered off and concentrated under reduced pressure providing crude 4-(amino(phenyl)methyl)tetrahydro-2H-pyran-4-ol, which was directly used in the next reaction without further purification.
Quantity
1001 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0.279 mL
Type
reactant
Reaction Step Four
Quantity
1190 mg
Type
reactant
Reaction Step Five
Quantity
4.33 mL
Type
reactant
Reaction Step Six
Name
Quantity
454 mg
Type
reactant
Reaction Step Seven
Name
Quantity
20 mL
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Name
Quantity
6 mL
Type
solvent
Reaction Step Ten
Name
Quantity
12 mL
Type
solvent
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]1.C([N:10]([CH2:13][CH3:14])CC)C.[Si](C#N)(C)(C)C.[C:21]1([Mg]Br)[CH:26]=[CH:25]C=[CH:23][CH:22]=1.[BH4-].[Na+].Cl>C(OCC)C.O.CO>[NH2:10][CH:13]([C:14]1[CH:25]=[CH:26][CH:21]=[CH:22][CH:23]=1)[C:4]1([OH:7])[CH2:5][CH2:6][O:1][CH2:2][CH2:3]1 |f:4.5|

Inputs

Step One
Name
Quantity
1001 mg
Type
reactant
Smiles
O1CCC(CC1)=O
Step Two
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
0.279 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
1190 mg
Type
reactant
Smiles
[Si](C)(C)(C)C#N
Step Six
Name
Quantity
4.33 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Step Seven
Name
Quantity
454 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Eight
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Ten
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Eleven
Name
Quantity
12 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue, dissolved in diethyl ether (10 mL)
STIRRING
Type
STIRRING
Details
the suspension was stirred for ˜4 hour
Duration
4 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
The mixture was vigrously stirred for 4 hour
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
The separated organic layer was extracted with 10% aqueous HCl solution (1× ˜20 mL)
WASH
Type
WASH
Details
The combined aqueous layers were washed with diethylether (2×)
ADDITION
Type
ADDITION
Details
The acidic layers were made basic by the addition of 6N aqueous NaOH solution
EXTRACTION
Type
EXTRACTION
Details
The milky white mixture was extracted with DCM (1×), ethyl acetate/THF (1:1; 1×) and ethyl acetate (2×)
WASH
Type
WASH
Details
The organic layers (DCM and ethyl acetate solutions independently) were washed with saturated aqueous NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC(C1(CCOCC1)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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